(Z)-tert-butyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-tert-butyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring system substituted
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as cyclooxygenases (cox-1, cox-2) . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through a mechanism involving the formation of a complex with the target enzyme, thereby inhibiting its activity .
Biochemical Pathways
Given its potential role as an inhibitor of cyclooxygenases (cox-1, cox-2), it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins, thromboxanes, and other eicosanoids . These molecules play key roles in inflammation, pain, and other physiological responses.
Result of Action
Based on its potential role as an inhibitor of cyclooxygenases (cox-1, cox-2), it can be inferred that the compound may reduce the production of prostaglandins and other eicosanoids, thereby potentially exerting anti-inflammatory effects .
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-5-26-16-8-6-15(7-9-16)12-20-22(25)18-11-10-17(13-19(18)28-20)27-14-21(24)29-23(2,3)4/h6-13H,5,14H2,1-4H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQWBQVMTCLTCF-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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